molecular formula C16H20N2O B12821492 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one

Cat. No.: B12821492
M. Wt: 256.34 g/mol
InChI Key: MXTLEDIMKOIQSQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde and 3-acetyl-2,5-dimethylfuran in the presence of ethanolic sodium hydroxide at room temperature . The reaction mixture is stirred for 16 hours, and the resulting product is purified through recrystallization from a methanol/chloroform mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A structurally similar compound with a different substituent at the 1-position.

    2-(1-Phenyl-1H-pyrazol-4-yl)-1-(2,3,4-trihydroxyphenyl)ethanone: Another pyrazole derivative with additional hydroxyl groups.

Uniqueness

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern and the presence of the dimethylpropan-1-one moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C16H20N2O/c1-11-14(15(19)16(3,4)5)12(2)18(17-11)13-9-7-6-8-10-13/h6-10H,1-5H3

InChI Key

MXTLEDIMKOIQSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C(C)(C)C

Origin of Product

United States

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